molecular formula C18H24N2 B085554 N,N'-Dibenzyl-N,N'-dimethylethylenediamine CAS No. 102-18-1

N,N'-Dibenzyl-N,N'-dimethylethylenediamine

Cat. No. B085554
CAS RN: 102-18-1
M. Wt: 268.4 g/mol
InChI Key: VRPZLDIUBCEYBA-UHFFFAOYSA-N
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Description

N,N’-Dibenzyl-N,N’-dimethylethylenediamine, also known as 1,2-Ethanediamine, N,N-dimethyl-N`-(phenylmethyl)-; 2-Benzylaminoethyldimethylamine, is a chemical compound with the CAS number 103-55-9 . It is primarily used as a laboratory chemical .


Synthesis Analysis

N,N’-Dibenzyl-N,N’-dimethylethylenediamine participates in the one-pot synthesis of N, N, N ′-trisubstituted guanidines. It undergoes condensation with dibenzoylmethane (1,3-diphenyl-1,3-propanedione) in a stoichiometric ratio of 1:1 to afford the corresponding Schiff monobase .


Molecular Structure Analysis

The molecular structure of N,N’-Dibenzyl-N,N’-dimethylethylenediamine can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound can undergo hazardous reactions under certain conditions. The decomposition of N,N’-Dibenzyl-N,N’-dimethylethylenediamine can lead to the release of irritating gases and vapors, including Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2) .

Scientific Research Applications

  • Copper-Catalyzed Reactions : N,N'-Dibenzyl-N,N'-dimethylethylenediamine is an effective bidentate ligand in copper-catalyzed reactions, especially in the formation of C-N bonds. It facilitates copper-catalyzed cross-coupling reactions of aryl iodides with amides, yielding products in good to excellent yields (Hosseinzadeh, Golchoubian, & Masoudi, 2008).

  • Complex Synthesis : Research indicates its utility in synthesizing various complexes. For example, its derivatives are used in synthesizing oxorhenium(V) complexes, incorporating chelated monoanionic ONN reduced Schiff base and dianionic ONNO tetradentate ligands (Mondal et al., 2004).

  • Polynuclear Manganese Complexes : It plays a role in the steric control of polynuclear manganese complexes. Using tripodal tetradentate ligands, including N,N'-Dibenzyl-N,N'-dimethylethylenediamine, sterically controlled polynuclear manganese complexes have been prepared (Hirotsu et al., 1998; Hirotsu, Kojima, & Yoshikawa, 1997).

  • Chelator Synthesis for Radiolabeling : Its derivatives are used in synthesizing bifunctional chelators for radiolabeling biomolecules with Indium(III), demonstrating its potential in medical applications (Sun, Martell, & Welch, 2000).

  • Pharmacological Applications : There are pharmacological studies indicating the augmentation of pressor response to catecholamine induced by N,N-Dimethylethylenediamines, including N,N'-Dibenzyl-N,N'-dimethylethylenediamine (Araki, Ohashi, & Gomi, 1978).

  • Cobalt-Catalyzed Cross-Coupling in Water : It is utilized in cobalt-catalyzed cross-coupling reactions, specifically demonstrating efficacy in the C-N cross-coupling of aliphatic amides and iodobenzene (Tan & Teo, 2015).

  • Biodegradable Polymer Development : N,N'-Dibenzyl-N,N'-dimethylethylenediamine derivatives are utilized in the development of cascade biodegradable polymers, with potential applications in medical devices and drug delivery (Dewit & Gillies, 2009).

  • Ligand Properties in Copper(II) Complexes : Its acid-basic and complexing properties are characterized in aqueous propan-2-ol, showing potential as a ligand to Copper(II) (Sal’nikov et al., 2004).

properties

IUPAC Name

N,N'-dibenzyl-N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-19(15-17-9-5-3-6-10-17)13-14-20(2)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPZLDIUBCEYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059247
Record name 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)-
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Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dibenzyl-N,N'-dimethylethylenediamine

CAS RN

102-18-1
Record name N1,N2-Dimethyl-N1,N2-bis(phenylmethyl)-1,2-ethanediamine
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Record name N,N'-Dibenzyl-N,N'-dimethylethylenediamine
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Record name N,N'-Dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-
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Record name 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)-
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Record name N,N'-dibenzyl-N,N'-dimethylethylenediamine
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Record name N,N'-ETHYLENEBIS(N-METHYLBENZYLAMINE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HH Fox, W WENNER - The Journal of Organic Chemistry, 1951 - ACS Publications
Some years ago, the fundamental work of Fourneau, Bovet, and Viaud on the antihistaminic activity associated with certainethylenediamine derivatives be-came known in this country. …
Number of citations: 28 pubs.acs.org
KC Patel, RR Patel - Journal of Inorganic and Nuclear Chemistry, 1977 - Elsevier
The preparation and characterization of CuMe 2 DBEnX 2 (X = Cl,Br,NO 3 ; Me 2 DBEn = N,N′-dimethyl-N,N′-dibenzylethylenediamine); CuMe 2 DBEn(H 2 O) 2 SO 4 ; [CuMe 2 …
Number of citations: 4 www.sciencedirect.com
K Araki, T Ohashi, Y Gomi - Nihon Yakurigaku zasshi. Folia …, 1978 - europepmc.org
Effects of N, N-dimethylethylenediamines on epinephrine-induced pressor response in pentobarbital-anesthetized rats were examined and 3 out of 12 compounds, ie, tripelennamine, N…
Number of citations: 2 europepmc.org
KA Pelz, PS White, MR Gagné - Organometallics, 2004 - ACS Publications
The combination of prochiral 1,2-diamines, Pd(OAc) 2 , and (R)-K 2 -3,3‘-Me 2 BINOL leads to enantio- and diastereopure N 2 Pd(3,3‘-Me 2 BINOL) complexes. HCl removes the Me 2 …
Number of citations: 47 pubs.acs.org
GW Beall, WO Milligan, HA Wolcott
Number of citations: 2

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